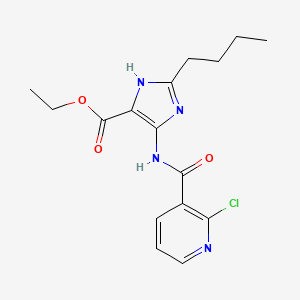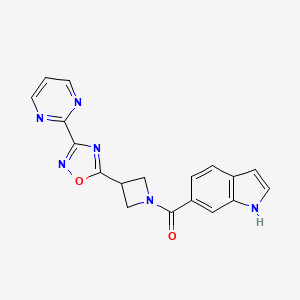
ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate, also known as EBCIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBCIC is a heterocyclic compound that belongs to the imidazole family, which is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of gene expression. Additionally, ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is its potential as a drug candidate for cancer therapy. ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the mechanism of action of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is not fully understood, making it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate and its potential as a therapeutic agent for various diseases. Another direction is the development of new derivatives of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate with improved potency and selectivity for specific targets. Finally, the potential use of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate as a fluorescent probe for imaging biological systems warrants further investigation.
Synthesemethoden
The synthesis of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is a complex process that involves several steps. The first step involves the reaction of 2-chloropyridine-3-carboxylic acid with butylamine to form 2-butyl-4-(2-chloropyridine-3-amino)-1H-imidazole-5-carboxylic acid. The second step involves the esterification of this compound with ethanol to form ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate. The synthesis of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is challenging, and researchers are continually exploring new methods to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has several potential applications in scientific research, including drug discovery, cancer therapy, and imaging. ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been used as a fluorescent probe for imaging cells and tissues, allowing researchers to study the distribution and localization of various molecules in biological systems.
Eigenschaften
IUPAC Name |
ethyl 2-butyl-4-[(2-chloropyridine-3-carbonyl)amino]-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-3-5-8-11-19-12(16(23)24-4-2)14(20-11)21-15(22)10-7-6-9-18-13(10)17/h6-7,9H,3-5,8H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLAHNQGVUWRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(=O)OCC)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2447089.png)
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2447093.png)

![3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2447095.png)

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2447098.png)
![Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate](/img/structure/B2447101.png)


![1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone](/img/structure/B2447106.png)
methanone oxime](/img/structure/B2447108.png)
![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2447110.png)